There is limited information currently available regarding the specific scientific research applications of 5-Bromo-4'-chlorosalicylanilide. While some suppliers list it as a nonsteroidal anti-inflammatory drug (NSAID) with antibacterial properties [], further research is needed to confirm these claims.
Here's what we do know:
5-Bromo-4'-chlorosalicylanilide possesses a structure that combines elements found in both salicylic acid (a known anti-inflammatory) and aniline (an organic compound with various applications). This suggests it might have anti-inflammatory or other biological effects, but experimental data is lacking [].
Several chemical suppliers offer 5-Bromo-4'-chlorosalicylanilide, suggesting its potential use in scientific research. However, no published studies investigating its properties or applications have been identified yet [, , ].
5-Bromo-4'-chlorosalicylanilide is a chemical compound with the molecular formula C₁₃H₉BrClNO₂ and a molecular weight of 326.57 g/mol. It belongs to the class of benzamides and is characterized by the presence of bromine and chlorine substituents on its aromatic rings, which significantly influence its chemical properties and reactivity. This compound is often utilized in various chemical syntheses and biological studies due to its unique structural features and functional groups .
5-Bromo-4'-chlorosalicylanilide exhibits notable biological activities, particularly as an antimicrobial agent. Its structural components allow it to interact with various biological targets, making it useful in pharmacological applications. Studies have indicated its effectiveness against certain bacterial strains, although specific mechanisms of action are still being researched .
The synthesis of 5-Bromo-4'-chlorosalicylanilide typically involves the reaction between 5-bromosalicylic acid and 4-chloroaniline. This reaction forms an amide bond between the carboxylic acid group of 5-bromosalicylic acid and the amine group of 4-chloroaniline.
5-Bromo-4'-chlorosalicylanilide finds applications in various fields:
Interaction studies involving 5-Bromo-4'-chlorosalicylanilide focus on its binding affinity with different biological targets, particularly enzymes and receptors related to microbial activity. These studies help elucidate its mechanism of action and potential therapeutic applications. Research indicates that the compound may interact with bacterial cell membranes, disrupting their function, which contributes to its antimicrobial efficacy .
Several compounds share structural similarities with 5-Bromo-4'-chlorosalicylanilide, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Chloro-2-hydroxybenzanilide | Chlorine substituent | Exhibits different antimicrobial properties |
| 4-Bromoaniline | Bromine substituent | Lacks salicylic acid moiety |
| Salicylanilide | Hydroxy group present | Does not contain halogen substituents |
5-Bromo-4'-chlorosalicylanilide is unique due to its combination of both bromine and chlorine substituents along with a salicylanilide structure, which enhances its reactivity and biological activity compared to similar compounds. This dual halogenation allows for diverse synthetic pathways and increases its potential applications in pharmaceuticals and research settings .
5-Bromo-4'-chlorosalicylanilide represents a halogenated salicylanilide derivative with the molecular formula C₁₃H₉BrClNO₂ and a molecular weight of 326.57 grams per mole [2] [5]. The compound is systematically named as 5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide, reflecting its structural composition that includes both bromine and chlorine substituents on distinct aromatic rings [3] [7]. The constitutional formula reveals a benzamide core structure where the salicylic acid moiety contains a bromine atom at the 5-position, while the aniline portion bears a chlorine substituent at the 4'-position [5] [8].
The compound exists under several synonymous names including bromochlorosalicylanilide, salifungin, bromosalicyl, and multifungin, indicating its historical significance in chemical and pharmaceutical literature [5] [8]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its InChI key QBSGXIBYUQJHMJ-UHFFFAOYSA-N, providing a unique digital identifier for database searches [3] [33]. The SMILES notation C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl accurately represents the molecular connectivity and structural arrangement [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉BrClNO₂ | [2] [5] |
| Molecular Weight | 326.57 g/mol | [2] [5] |
| Chemical Abstracts Service Number | 3679-64-9 | [2] [5] |
| InChI Key | QBSGXIBYUQJHMJ-UHFFFAOYSA-N | [3] [33] |
| Reaxys Registry Number | 2812319 | [2] [6] |
| PubChem Substance ID | 87563868 | [2] [6] |
5-Bromo-4'-chlorosalicylanilide exhibits characteristic solid-state properties that reflect its crystalline nature and molecular packing arrangements [2] [6]. The compound appears as a white to almost white powder or crystalline solid at room temperature, demonstrating typical behavior for halogenated aromatic compounds [2] [6] [10]. The physical state remains solid at 20 degrees Celsius, indicating substantial intermolecular forces that maintain structural integrity under ambient conditions [2] [6].
The crystalline form demonstrates specific morphological characteristics that influence its handling and processing properties [2] [6]. Storage requirements specify maintenance at room temperature with recommendations for cool and dark conditions below 15 degrees Celsius to preserve crystalline stability [2] [6] [10]. The European Community number 222-957-5 and harmonized system number 2924297099 classify this compound for regulatory and commercial purposes [10].
Crystallographic analysis reveals that the compound maintains structural coherence through a combination of hydrogen bonding networks and halogen interactions typical of salicylanilide derivatives [24] [26]. The solid-state packing arrangement demonstrates the influence of both intramolecular and intermolecular forces in determining the overall crystal structure [24] [26].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [2] [6] |
| Appearance | White to almost white powder to crystal | [2] [6] |
| European Community Number | 222-957-5 | [10] |
| Harmonized System Number | 2924297099 | [10] |
| Storage Temperature | Room temperature (<15°C recommended) | [2] [6] |
5-Bromo-4'-chlorosalicylanilide, like other salicylanilide derivatives, exists in a conformational equilibrium between "closed-ring" and "open-ring" forms that significantly influences its chemical and biological properties [24] [26]. The closed-ring conformation involves strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen atom, creating a six-membered chelate ring structure [24] [26]. This conformational preference demonstrates typical behavior for salicylanilide compounds in non-polar environments [24] [26].
Nuclear Magnetic Resonance studies of related salicylanilides in acetonitrile reveal predominant adoption of the closed-ring conformation, characterized by downfield chemical shifts of the phenolic hydroxyl proton to approximately 12 ppm [24] [26]. Nuclear Overhauser Effect Spectroscopy correlations provide additional evidence for spatial proximity between specific protons consistent with the closed-ring arrangement [24] [26]. The conformational stability results from the energetically favorable intramolecular hydrogen bond that reduces molecular flexibility [24] [26].
The presence of electron-withdrawing substituents, such as the bromine and chlorine atoms in 5-Bromo-4'-chlorosalicylanilide, influences the conformational equilibrium by affecting the electron density distribution within the aromatic system [24] [26]. Computational studies on related salicylanilides demonstrate that halogen substituents can modulate the relative stability of closed-ring versus open-ring conformations through electronic effects [24] [26]. The specific combination of bromine and chlorine substituents in this compound creates a unique electronic environment that determines conformational preferences [24] [26].
| Conformation Type | Characteristics | Stability Factors |
|---|---|---|
| Closed-Ring | Intramolecular hydrogen bonding | Energy favorable [24] [26] |
| Open-Ring | Extended molecular arrangement | Solvent dependent [24] [26] |
| Equilibrium | Dynamic interchange | Substituent influenced [24] [26] |
The intramolecular hydrogen bonding patterns in 5-Bromo-4'-chlorosalicylanilide follow established principles observed in salicylanilide derivatives, where the phenolic hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen atom [15] [16] [18]. This hydrogen bonding interaction creates a six-membered chelate ring that significantly influences molecular geometry and electronic properties [15] [16]. The strength of this intramolecular hydrogen bond typically ranges from 4 to 6 kilocalories per mole, representing approximately 10 percent of the strength of a typical covalent oxygen-hydrogen bond [16].
Computational analysis of related salicylic acid derivatives reveals that intramolecular hydrogen bonds involve multiple orbital interactions, including primary bonding between oxygen lone pairs and the hydrogen atom, as well as secondary stabilizing interactions [16]. The hydrogen bond geometry in salicylanilides typically exhibits an oxygen-hydrogen-oxygen angle between 140 and 150 degrees, which represents a compromise between optimal orbital overlap and structural constraints [16]. The presence of halogen substituents can influence these geometric parameters through electronic perturbation of the aromatic system [15] [16].
The intramolecular hydrogen bonding pattern creates a resonance-assisted hydrogen bond system where electron delocalization within the aromatic framework enhances the hydrogen bond strength [15] [18]. This resonance assistance results in characteristic spectroscopic signatures, including downfield nuclear magnetic resonance chemical shifts for the hydroxyl proton and reduced infrared stretching frequencies for the oxygen-hydrogen bond [15] [18]. The specific electronic effects of the bromine and chlorine substituents in 5-Bromo-4'-chlorosalicylanilide contribute to the overall hydrogen bonding strength through their influence on aromatic electron density distribution [15] [17].
| Hydrogen Bond Parameter | Typical Range | Influencing Factors |
|---|---|---|
| Bond Energy | 4-6 kcal/mol | Substituent effects [16] |
| Oxygen-Hydrogen-Oxygen Angle | 140-150° | Structural constraints [16] |
| Nuclear Magnetic Resonance Shift | 10-15 ppm | Resonance assistance [15] [18] |
The solubility characteristics of 5-Bromo-4'-chlorosalicylanilide reflect the influence of its halogenated aromatic structure and hydrogen bonding capabilities on intermolecular interactions with various solvents [2] [6] [8]. Commercial specifications indicate that the compound exhibits almost complete transparency when dissolved in hot acetone, suggesting favorable solubility in this polar aprotic solvent under elevated temperature conditions [2] [6]. This solubility behavior demonstrates typical characteristics of halogenated aromatic compounds that require elevated temperatures to overcome crystal lattice energies [2] [6].
The predicted acid dissociation constant value of 7.57 with an uncertainty of ±0.43 indicates the compound's behavior in aqueous systems and its potential for ionization under specific pH conditions [8]. This predicted value suggests moderate acidity comparable to other substituted salicylanilides, with the halogen substituents influencing the electron density distribution and consequently affecting proton dissociation tendencies [8]. The phase behavior demonstrates typical solid-state stability at room temperature with controlled solubility in organic solvents [8].
Storage recommendations specify maintenance in cool and dark conditions below 15 degrees Celsius, indicating potential thermal sensitivity that could affect solubility and phase stability under elevated temperature conditions [2] [6] [10]. The compound's behavior in different solvent systems reflects the balance between hydrogen bonding capabilities, halogen interactions, and aromatic π-π stacking forces that determine overall solubility profiles [2] [6]. Practical applications require consideration of these solubility characteristics for formulation and processing procedures [2] [6].
| Solvent System | Solubility Behavior | Temperature Dependence |
|---|---|---|
| Hot Acetone | Almost transparent | Temperature enhanced [2] [6] |
| Aqueous Systems | pH dependent | Ionization influenced [8] |
| General Organic | Moderate solubility | Structure dependent [2] [6] |
5-Bromo-4'-chlorosalicylanilide exhibits well-defined thermal properties that characterize its stability and phase transition behavior under various temperature conditions [2] [5] [6] [8] [22]. The melting point ranges from 245.0 to 248.0 degrees Celsius according to commercial specifications, with literature values consistently reporting 246 degrees Celsius as the characteristic melting temperature [2] [5] [6] [8]. This relatively high melting point reflects strong intermolecular forces including hydrogen bonding networks and halogen interactions that stabilize the crystalline structure [2] [5] [6].
Historical synthesis reports document melting point ranges of 238-243 degrees Celsius for 5-bromo-4'-chlorosalicylanilide, indicating some variation depending on purity and crystalline form [22]. The predicted boiling point of 372.8 ± 42.0 degrees Celsius at standard atmospheric pressure suggests thermal decomposition may occur before reaching the boiling point, which is typical behavior for complex aromatic compounds containing multiple functional groups [5] [8]. The predicted density of 1.675 ± 0.06 grams per cubic centimeter reflects the high atomic mass contributions from bromine and chlorine substituents [5] [8].
Thermal stability parameters indicate that the compound maintains structural integrity under normal storage and handling conditions, with decomposition temperatures likely exceeding 300 degrees Celsius based on structural analogies with related salicylanilide derivatives [5] [8]. Storage specifications recommend temperatures below 15 degrees Celsius to ensure long-term stability and prevent potential thermal degradation pathways [2] [6] [10]. The thermal behavior demonstrates typical characteristics of halogenated aromatic compounds where intermolecular forces significantly influence phase transition temperatures [5] [8].
| Thermal Property | Value | Uncertainty/Range | Reference |
|---|---|---|---|
| Melting Point | 246°C | 245.0-248.0°C | [2] [5] [6] [8] |
| Predicted Boiling Point | 372.8°C | ± 42.0°C | [5] [8] |
| Predicted Density | 1.675 g/cm³ | ± 0.06 g/cm³ | [5] [8] |
| Storage Temperature | <15°C | Recommended maximum | [2] [6] [10] |
Environmental Hazard